molecular formula C8H11NO2 B164487 Phenol, 5-amino-4-methoxy-2-methyl- CAS No. 137290-78-9

Phenol, 5-amino-4-methoxy-2-methyl-

Cat. No. B164487
CAS RN: 137290-78-9
M. Wt: 153.18 g/mol
InChI Key: MUHQJMUYRYHUIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phenol, 5-amino-4-methoxy-2-methyl-, also known as 4-Amino-3-methoxy-5-methylphenol, is an organic compound that has been widely used in scientific research due to its unique properties. This compound is a derivative of phenol and is commonly used as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of Phenol, 5-amino-4-methoxy-2-methyl- is not fully understood. However, it is believed that this compound exerts its effects by inhibiting the activity of certain enzymes in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of prostaglandins. Prostaglandins are known to play a role in inflammation and pain, and the inhibition of COX-2 can lead to a reduction in these symptoms.
Biochemical and Physiological Effects:
Phenol, 5-amino-4-methoxy-2-methyl- has been shown to have various biochemical and physiological effects. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects. It has also been shown to have antioxidant properties and can scavenge free radicals in the body. Additionally, it has been shown to have antimicrobial activity against various bacteria and fungi.

Advantages and Limitations for Lab Experiments

One of the main advantages of Phenol, 5-amino-4-methoxy-2-methyl- is its versatility. It can be used in various applications, including the synthesis of pharmaceuticals and agrochemicals. Additionally, it has been shown to have various biochemical and physiological effects, making it a useful tool in scientific research.
However, there are also some limitations to the use of Phenol, 5-amino-4-methoxy-2-methyl-. One of the main limitations is its toxicity. This compound can be toxic if ingested or inhaled and can cause skin irritation. Therefore, it should be handled with care in the laboratory.

Future Directions

There are several future directions for research involving Phenol, 5-amino-4-methoxy-2-methyl-. One area of research is the development of new drugs based on this compound. It has been shown to have anticancer and antiviral activity, and further research could lead to the development of new drugs for these conditions.
Another area of research is the investigation of the mechanism of action of Phenol, 5-amino-4-methoxy-2-methyl-. Further research could help to elucidate the exact biochemical and physiological effects of this compound and could lead to the development of new drugs with similar mechanisms of action.
Conclusion:
In conclusion, Phenol, 5-amino-4-methoxy-2-methyl- is a versatile compound that has been widely used in scientific research. It has various applications, including the synthesis of pharmaceuticals and agrochemicals, and has been shown to have various biochemical and physiological effects. While there are some limitations to its use, further research could lead to the development of new drugs and a better understanding of its mechanism of action.

Scientific Research Applications

Phenol, 5-amino-4-methoxy-2-methyl- has been widely used in scientific research for various applications. One of the most common applications is in the synthesis of pharmaceuticals and agrochemicals. This compound has been used as a starting material in the synthesis of various drugs, including anti-inflammatory, antiviral, and anticancer drugs. It has also been used in the synthesis of herbicides and insecticides.

properties

CAS RN

137290-78-9

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

5-amino-4-methoxy-2-methylphenol

InChI

InChI=1S/C8H11NO2/c1-5-3-8(11-2)6(9)4-7(5)10/h3-4,10H,9H2,1-2H3

InChI Key

MUHQJMUYRYHUIW-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1O)N)OC

Canonical SMILES

CC1=CC(=C(C=C1O)N)OC

synonyms

Phenol, 5-amino-4-methoxy-2-methyl-

Origin of Product

United States

Synthesis routes and methods

Procedure details

320 mg of 10% palladium-on-carbon, 2.90 g (15.8 mmol) of 2-methyl-4-methoxy-5-nitrophenol and 75 ml of ethanol were fed into an autoclave (300 ml). The mixture was then hydrogenated at 50° C. under 50 kg/cm2 for 5 hours. After allowing to cool, the catalyst was filtered off and the solvent was distilled off under reduced pressure. Thus 19.0 g (12.4 mmol) of 2-methyl-4-methoxy-5-aminophenol was obtained in the form of brown crystals. The 1H-NMR spectra of this product showed no impurities. The yield was 78%.
Name
2-methyl-4-methoxy-5-nitrophenol
Quantity
2.9 g
Type
reactant
Reaction Step One
Quantity
320 mg
Type
catalyst
Reaction Step Two
Quantity
75 mL
Type
solvent
Reaction Step Three

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